molecular formula C17H25N3O2 B564976 维格列汀-d3 CAS No. 1217546-82-1

维格列汀-d3

货号: B564976
CAS 编号: 1217546-82-1
分子量: 306.42 g/mol
InChI 键: SYOKIDBDQMKNDQ-COZVPQRFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

A pyrrolidine-carbonitrile derivative and potent inhibitor of DIPEPTIDYL PEPTIDASE 4 that is used in the treatment of TYPE 2 DIABETES MELLITUS.

科学研究应用

  1. 神经退行性疾病: 维格列汀已被指认为阿尔茨海默症、帕金森症和亨廷顿舞蹈症等神经退行性疾病的潜在治疗剂。它被认为通过中枢神经系统的 PI3K/Akt 信号通路起作用,增强存活并减缓疾病进展 (Sayed 等人,2019 年).

  2. 血管保护作用: 在 2 型糖尿病中,维格列汀显示出超出血糖控制的抗硬化和血管保护作用。它可以通过抑制 NF-κB 信号通路和促炎剂来限制炎症,调节脂质代谢,减少巨噬细胞泡沫细胞形成,增强一氧化氮合成,并改善血管舒张 (Wiciński 等人,2020 年).

  3. 眼部炎症: 维格列汀作为眼部用药的潜在抗炎特性已得到探索。维格列汀的塑化眼膜制剂在控制和控制眼部炎症,特别是在糖尿病视网膜病变中显示出有希望的结果 (Nandi 等人,2021 年).

  4. 糖尿病管理: 维格列汀已显示出改善 2 型糖尿病 (T2DM) 患者胰岛功能和葡萄糖代谢的功效。它增强了胰腺 α 和 β 细胞对葡萄糖的反应性,从而改善了血糖控制 (Azuma 等人,2008 年).

  5. 帕金森病: 它已在帕金森病大鼠模型中显示出神经保护作用。该药物显示出中枢抗炎和抗凋亡作用,可能阻碍神经元损伤 (Abdelsalam & Safar,2015 年).

作用机制

Target of Action

Vildagliptin-d3, like Vildagliptin, is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4) . This enzyme is responsible for the degradation of incretin hormones, specifically glucagon-like peptide 1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . These hormones play a crucial role in regulating blood glucose levels by promoting insulin secretion .

Mode of Action

Vildagliptin-d3 inhibits DPP-4, preventing the degradation of GLP-1 and GIP . This inhibition results in elevated levels of these incretin hormones, leading to increased insulin secretion and decreased glucagon release . The overall effect is improved glycemic control .

Biochemical Pathways

The primary biochemical pathway affected by Vildagliptin-d3 involves the incretin hormones GLP-1 and GIP. By inhibiting DPP-4, Vildagliptin-d3 prevents the rapid cleavage of these hormones, thereby increasing their level and activity . This leads to an increase in the insulin: glucagon ratio, which results in decreased hepatic glucose production and a decrease in plasma glucose levels .

Pharmacokinetics

Following oral administration, Vildagliptin is rapidly and well absorbed, with an absolute bioavailability of 85% . It is minimally bound to plasma proteins (9.3%) and distributes extensively into extravascular spaces . Renal clearance accounts for 33% of the total body clearance after intravenous administration . The primary elimination pathway is hydrolysis by multiple tissues/organs . Vildagliptin has a low potential for drug interactions, as cytochrome P450 (CYP) enzymes are minimally involved in its metabolism .

Result of Action

The result of Vildagliptin-d3’s action is improved glycemic control in patients with type 2 diabetes mellitus . It achieves this by increasing insulin secretion and decreasing glucagon release, thereby reducing blood glucose levels . Clinical trials have shown that Vildagliptin has a relatively low risk of hypoglycemia .

Action Environment

The action of Vildagliptin-d3 can be influenced by various environmental factors. For instance, its absorption and efficacy can be affected by the patient’s diet and lifestyle. In subjects with varying degrees of renal impairment, Vildagliptin exposure increases by approximately 2-fold .

属性

IUPAC Name

(2S)-2,5,5-trideuterio-1-[2-[[(5S,7R)-3-hydroxy-1-adamantyl]amino]acetyl]pyrrolidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,19,22H,1-8,10-11H2/t12-,13+,14-,16?,17?/m0/s1/i3D2,14D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOKIDBDQMKNDQ-COZVPQRFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@]1(CCC(N1C(=O)CNC23C[C@H]4C[C@@H](C2)CC(C4)(C3)O)([2H])[2H])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40858562
Record name (2S)-1-{N-[(5R,7S)-3-Hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl]glycyl}(2,5,5-~2~H_3_)pyrrolidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217546-82-1
Record name (2S)-1-{N-[(5R,7S)-3-Hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl]glycyl}(2,5,5-~2~H_3_)pyrrolidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

A: The development of a method for the simultaneous identification and quantification of 11 oral hypoglycemic drugs in plasma using electrospray ionization liquid chromatography–mass spectrometry is significant because it allows researchers to study the pharmacokinetic profiles of these drugs in patients with diabetes []. This information is essential for optimizing dosing regimens and improving patient outcomes, particularly in cases where multiple medications are prescribed.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。